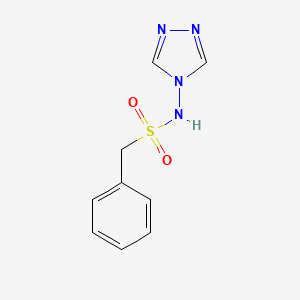![molecular formula C17H16N2O6 B5509400 4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯](/img/structure/B5509400.png)
4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate and related compounds involves multi-step chemical processes. One method reported for a similar compound involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group to yield very pure crystals. This method is highlighted for its simplicity and efficiency, requiring no nascent hydrogen or complex reaction conditions (Altowyan et al., 2022). Another relevant synthesis involves the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrating a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).
Molecular Structure Analysis
Structural analysis of similar compounds involves advanced techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. One study detailed the crystal structure of a related compound, showcasing the triclinic crystal system and discussing the cooperative non-covalent interactions crucial for molecular packing (Altowyan et al., 2022). These interactions include H…H, H…C, and O…H, which contribute significantly to the stability and properties of the compound.
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate and derivatives can be complex, involving various reaction mechanisms and pathways. The Lossen rearrangement is one such reaction, leading to the synthesis of ureas and hydroxamic acids, demonstrating the compound's utility in organic synthesis (Thalluri et al., 2014). Additionally, the compound's reactions can yield products with potential bioactivity, indicating its relevance in medicinal chemistry.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray crystallography provides detailed insights into the compound's crystalline structure, aiding in the prediction and interpretation of its physical properties (Altowyan et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its application in synthesis and material science. Studies employing spectroscopic methods like NMR and X-ray crystallography contribute to understanding these properties by elucidating the compound's molecular structure and interaction capabilities (Altowyan et al., 2022).
科学研究应用
光学存储和聚合物科学:4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯衍生物因其在可逆光学存储中的应用而受到探索。孟、纳坦森、巴雷特和罗尚(1996 年)的一项研究讨论了这些衍生物在与其他化合物共聚时如何产生能够产生光致双折射的无定形聚合物。此特性对于光学数据存储技术至关重要(孟、X.、纳坦森、A.、巴雷特、C.、& 罗尚、P.,1996).
药理学和药物开发:在药理学中,4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯的衍生物已被合成并评估其抗炎和镇痛特性。钱达克等人(2012 年)的一项研究发现,具有这种结构的某些化合物表现出有希望的抗炎和镇痛活性,使其成为药物开发的潜在候选者(钱达克、S. L.、班索德、A.、穆鲁姆卡尔、P.、辛德、M. G.、& 博塔拉、K.,2012).
- a305f9d5c0dacc94f5cbe069b27/?utm_source=chatgpt).
分析化学和生物化学:巴达拉西、阮、克罗蒂和雷蒙德(2002 年)的研究重点介绍了 4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯衍生物在开发 HIV 蛋白酶选择性检测中的应用。此检测基于显色氨基酸,对于检测和研究 HIV 蛋白酶活性非常重要(巴达拉西、F.、阮、H.-K.、克罗蒂、P.、& 雷蒙德、J.,2002).
- a7105c9de1a53d789571be33cc87730/?utm_source=chatgpt).
- 合成化学和有机合成:4-{[(2-硝基苯氧基)乙酰基]氨基}苯甲酸乙酯的多功能性在合成化学中也很明显。西德尼斯、库塞和矶部(2008 年)探索了其还原性单烷基化特性,展示了其在合成各种仲苄基氨基芳基中的潜力。此类研究扩展了有机合成和新型化合物创造的工具箱(西德尼斯、M.、库塞、M.、& 矶部、M.,2008).
作用机制
安全和危害
未来方向
The future research directions for this compound would depend on its intended use or biological activity. If it shows promising activity in a certain area (for example, as a potential pharmaceutical), then future research could focus on optimizing its synthesis, improving its activity, or investigating its mechanism of action .
属性
IUPAC Name |
ethyl 4-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-24-17(21)12-7-9-13(10-8-12)18-16(20)11-25-15-6-4-3-5-14(15)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDXKRDGTNGJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)



![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)